N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide
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Overview
Description
N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide is an organic compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a sulfonamide group attached to a methylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide typically involves the reaction of 4-chloropyridine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile or dichloromethane.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas in ethanol or methanol.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Scientific Research Applications
N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the development of novel materials with specific electronic and optical properties.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloropyridin-2-YL)-4-methylbenzenesulfonamide: Features a chlorine-substituted pyridine ring and a sulfonamide group attached to a methylbenzene ring.
N-(4-Bromopyridin-2-YL)-4-methylbenzenesulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-Fluoropyridin-2-YL)-4-methylbenzenesulfonamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles compared to its bromine or fluorine analogs .
Properties
Molecular Formula |
C12H11ClN2O2S |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-2-4-11(5-3-9)18(16,17)15-12-8-10(13)6-7-14-12/h2-8H,1H3,(H,14,15) |
InChI Key |
BUXJGCGYUCRGOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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